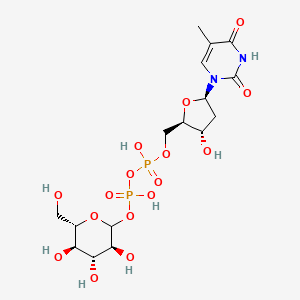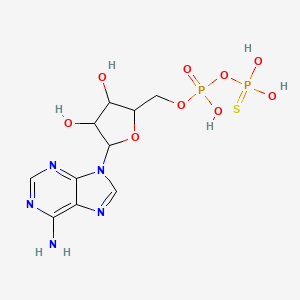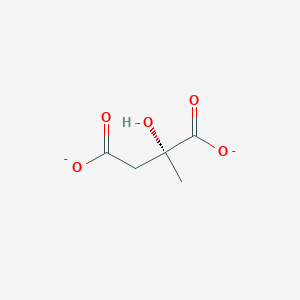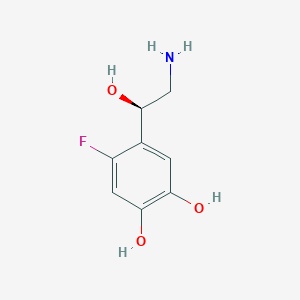
5-Fluoronorepinephrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoronorepinephrine is a fluorinated derivative of norepinephrine, a neurotransmitter and hormone that plays a crucial role in the body’s fight-or-flight response. The introduction of a fluorine atom into the norepinephrine molecule enhances its chemical properties, making it a valuable compound for scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoronorepinephrine involves the fluorination of norepinephrine. One common method is the electrophilic fluorination of norepinephrine using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent added to a solution of norepinephrine in an appropriate solvent, such as acetonitrile, at room temperature .
Industrial Production Methods
Industrial production of 2-fluoronorepinephrine may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for precise control of reaction conditions and improved safety. The fluorination reaction can be optimized using design of experiments (DoE) techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoronorepinephrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Formation of fluorinated quinones.
Reduction: Regeneration of the parent amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoronorepinephrine has several scientific research applications:
Chemistry: Used as a model compound to study the effects of fluorination on catecholamines.
Biology: Investigated for its role in neurotransmission and receptor binding.
Medicine: Potential therapeutic applications in treating conditions related to norepinephrine dysregulation, such as depression and hypertension.
Industry: Utilized in the development of fluorinated pharmaceuticals and agrochemicals
Mechanism of Action
2-Fluoronorepinephrine exerts its effects by interacting with adrenergic receptors in the body. It acts as a beta-adrenergic agonist, stimulating beta-adrenergic receptors to produce physiological responses such as increased heart rate and vasodilation. The fluorine atom enhances the compound’s binding affinity and selectivity for these receptors, making it a valuable tool for studying adrenergic signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Norepinephrine: The parent compound, a natural neurotransmitter and hormone.
6-Fluoronorepinephrine: A selective alpha-adrenergic receptor agonist.
5-Fluoronorepinephrine: Retains both beta- and alpha-adrenergic receptor activity
Uniqueness
2-Fluoronorepinephrine is unique in its selective beta-adrenergic receptor agonist activity, which distinguishes it from other fluorinated norepinephrine derivatives. This selectivity makes it particularly useful for studying beta-adrenergic receptor functions and developing targeted therapies .
Properties
Molecular Formula |
C8H10FNO3 |
|---|---|
Molecular Weight |
187.17 g/mol |
IUPAC Name |
4-[(1R)-2-amino-1-hydroxyethyl]-5-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C8H10FNO3/c9-5-2-7(12)6(11)1-4(5)8(13)3-10/h1-2,8,11-13H,3,10H2/t8-/m0/s1 |
InChI Key |
SBUQBFTXTZSRMH-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1O)O)F)[C@H](CN)O |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)F)C(CN)O |
Synonyms |
5-fluoronorepinephrine 6-fluoronorepinephrine 6-fluoronorepinephrine monohydrochloride, (+-)-isomer 6-fluoronorepinephrine oxalate (1:1) 6-fluoronorepinephrine, (+-)-isomer 6-fluoronorepinephrine, (R)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


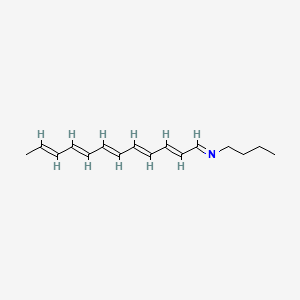
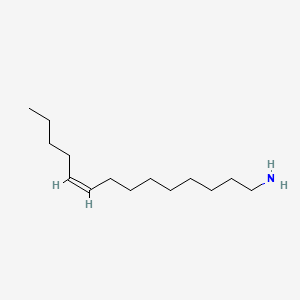



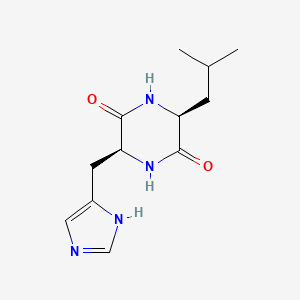


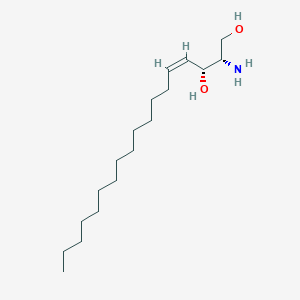
![(1S,2S,14R,18R,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone](/img/structure/B1239799.png)
